molecular formula C23H29NO2 B14156197 5-[Tert-butyl(2-hydroxyethyl)amino]-1,1-diphenylpent-3-yn-1-ol CAS No. 375356-04-0

5-[Tert-butyl(2-hydroxyethyl)amino]-1,1-diphenylpent-3-yn-1-ol

Cat. No.: B14156197
CAS No.: 375356-04-0
M. Wt: 351.5 g/mol
InChI Key: OXBRXFZGRRBMQZ-UHFFFAOYSA-N
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Description

5-[Tert-butyl(2-hydroxyethyl)amino]-1,1-diphenylpent-3-yn-1-ol is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, a hydroxyethylamino group, and a diphenylpent-3-yn-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[Tert-butyl(2-hydroxyethyl)amino]-1,1-diphenylpent-3-yn-1-ol typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The specific methods can vary depending on the desired purity and application of the compound.

Chemical Reactions Analysis

Types of Reactions

5-[Tert-butyl(2-hydroxyethyl)amino]-1,1-diphenylpent-3-yn-1-ol can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum, and other transition metals.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

5-[Tert-butyl(2-hydroxyethyl)amino]-1,1-diphenylpent-3-yn-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[Tert-butyl(2-hydroxyethyl)amino]-1,1-diphenylpent-3-yn-1-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-[Tert-butyl(2-hydroxyethyl)amino]-1,1-diphenylpent-3-yn-1-ol include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

375356-04-0

Molecular Formula

C23H29NO2

Molecular Weight

351.5 g/mol

IUPAC Name

5-[tert-butyl(2-hydroxyethyl)amino]-1,1-diphenylpent-3-yn-1-ol

InChI

InChI=1S/C23H29NO2/c1-22(2,3)24(18-19-25)17-11-10-16-23(26,20-12-6-4-7-13-20)21-14-8-5-9-15-21/h4-9,12-15,25-26H,16-19H2,1-3H3

InChI Key

OXBRXFZGRRBMQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N(CCO)CC#CCC(C1=CC=CC=C1)(C2=CC=CC=C2)O

solubility

47.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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